molecular formula C19H18N4 B12669623 Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine) CAS No. 216-45-5

Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine)

Cat. No.: B12669623
CAS No.: 216-45-5
M. Wt: 302.4 g/mol
InChI Key: SLPFUYDYPZMZPP-UHFFFAOYSA-N
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Description

Spiro(cycloheptane-1,2'-(2H)imidazo[4,5-b]phenazine) (CAS 216-45-5, C₁₉H₁₈N₄) is a spirocyclic compound featuring a cycloheptane ring fused to an imidazo[4,5-b]phenazine system. The spiro architecture imparts rigidity and three-dimensionality, which can enhance thermal stability, modulate electronic properties, and influence biological interactions .

Properties

CAS No.

216-45-5

Molecular Formula

C19H18N4

Molecular Weight

302.4 g/mol

IUPAC Name

spiro[cycloheptane-1,2'-imidazo[4,5-b]phenazine]

InChI

InChI=1S/C19H18N4/c1-2-6-10-19(9-5-1)22-17-11-15-16(12-18(17)23-19)21-14-8-4-3-7-13(14)20-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2

InChI Key

SLPFUYDYPZMZPP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo(4,5-b)phenazine core, which can be synthesized through the cyclization of 2,3-diaminopyridine derivatives with carboxylic acid anhydrides . The cycloheptane ring is then introduced through a spirocyclization reaction, often using a suitable spirocyclization agent under controlled conditions .

Industrial Production Methods

Industrial production of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the spirocyclization process. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro(cycloheptane-1,2’-(2H)imidazo(4,5-b)phenazine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Spirocyclic Imidazo-Pyridine/Phenazine Derivatives

6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine (CAS 885266-86-4, C₁₂H₁₆BrN₃) shares the spirocycloheptane-imidazo[4,5-b] core but replaces phenazine with a pyridine ring. Molecular weight (282.18 g/mol) and solubility may differ due to reduced aromaticity compared to the phenazine derivative .

Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines feature a quinoxaline moiety instead of phenazine. These compounds exhibit moderate-to-good electrochemical activity, with redox potentials influenced by substituents on the pyridine ring. Such properties are critical for applications in organic electronics .

Imidazo[4,5-c]phenazine Derivatives

Quinoline-based Ir(III) complexes like pyrido-[3,2-a]-pyrido[1′,2′:1,2]imidazo[4,5-c]phenazine (P) demonstrate high antitumor activity (AIC₅₀ = 1.3 ± 0.9 μM).

Polymeric Analog: PIPD Fibers

Poly[2,6-diimidazo(4,5-b:4',5'-e)pyridinylene-1,4(2,5-dihydroxy)phenylene] (PIPD) is a high-performance polymer with hydrogen-bonded networks.

Characterization Data

Compound Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound (CAS 216-45-5) N/A N/A
6-Bromo Analog (CAS 885266-86-4) N/A $^1$H NMR (DMSO-d6): δ 1.29–1.13 (m, 3H, CH₃)
Methyl (Z)-2-(phenylamino)acetate >300 FT-IR: 3306 cm⁻¹ (N-H), 1697 cm⁻¹ (C=O)

Antitumor Activity

  • Ir(III) Complexes: Exhibit nanomolar cytotoxicity via DNA intercalation and reactive oxygen species (ROS) generation. The phenazine moiety enhances π-π stacking with DNA base pairs .
  • Spirocyclic Analogs: Potential as kinase inhibitors due to rigid scaffolds mimicking ATP-binding pockets. No direct data available for the target compound.

Material Science

  • PIPD Fibers : Tensile strength >3 GPa, used in aerospace and ballistic armor. The hydrogen-bonded network in PIPD contrasts with the spiro structure’s steric hindrance .
  • Electrochemical Properties: Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines show reversible redox behavior, suitable for battery electrodes or sensors .

Tables

Table 1. Molecular Formulas and Key Properties

Compound Molecular Formula Key Feature Application
Target Compound C₁₉H₁₈N₄ Spirocyclic rigidity Potential antitumor
6-Bromo Analog C₁₂H₁₆BrN₃ Bromo substituent Synthetic intermediate
PIPD Fiber (C₁₅H₈N₄O₂)ₙ Hydrogen-bonded network High-performance fiber

Biological Activity

Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine is a complex organic compound with the molecular formula C19H18N4C_{19}H_{18}N_{4} and a molecular weight of approximately 302.373 g/mol. This compound features a unique spiro structure that combines a cycloheptane ring with an imidazo(4,5-b)phenazine moiety, which is significant in medicinal chemistry due to its potential biological activities.

Pharmacological Properties

Research has indicated that compounds related to Spiro(cycloheptane-1,2'-(2H)imidazo(4,5-b)phenazine exhibit various pharmacological properties. Notably, studies have focused on its interactions with GABA receptors, which are critical for neurotransmission and have implications in anxiety and respiratory conditions.

  • GABA Receptor Modulation :
    • Compounds structurally related to imidazobenzodiazepines have been synthesized and evaluated for their affinity towards GABA receptors. For instance, MIDD0301, a potent analog, demonstrated significant bronchodilator effects by relaxing airway smooth muscle and reducing airway hyperresponsiveness in animal models .
    • The binding affinity of these compounds to GABA receptors was assessed using molecular docking techniques, revealing that modifications in their structure can enhance receptor selectivity and metabolic stability.
  • Anti-inflammatory Effects :
    • Certain spiro compounds have shown potential as anti-inflammatory agents. In vivo studies indicated that these compounds could attenuate lung inflammation and improve respiratory function in models of asthma .

Table 1: Summary of Biological Activities of Spiro Compounds

Compound NameActivityModel UsedKey Findings
MIDD0301BronchodilationGuinea pig airway smooth muscleHigh affinity (9 nM) for GABA ARs; reduced airway hyperresponsiveness
Compound 2Anti-inflammatoryRodent asthma modelsReduced lung inflammation without CNS side effects

Detailed Research Findings

  • Synthesis and Evaluation : A series of spiro compounds were synthesized using various organic reactions aimed at enhancing their pharmacological profile. These included modifications to the imidazo structure to optimize binding to GABA receptors .
  • Metabolic Stability : The metabolic stability of these compounds was significantly improved by structural modifications that reduced the rate of glucuronidation, thereby prolonging their therapeutic effects .

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